3-Phenylcyclopentanecarboxylic acid
Description
Historical Context and Evolution of Research on Phenylcyclopentanecarboxylic Acids
The study of phenylcyclopentanecarboxylic acids is rooted in the broader history of alicyclic chemistry and the development of synthetic methodologies. Early research into cyclic compounds was often driven by the desire to understand the structure and reactivity of natural products. While a definitive historical timeline for the specific class of phenylcyclopentanecarboxylic acids is not extensively documented, its evolution can be inferred from advancements in related areas.
The synthesis of cyclopentane (B165970) derivatives, in general, has been a long-standing area of interest in organic chemistry. chemicalbook.com Methods for constructing the five-membered ring and introducing functional groups have evolved significantly over time. Early methods often involved ring-contraction or ring-expansion reactions, while modern techniques allow for more direct and efficient synthesis. chemicalbook.com
Research on compounds with phenylcycloaliphatic fragments has been noted for its potential in developing therapeutic agents for various diseases. orscience.ru The investigation into phenyl-substituted carboxylic acids, such as phenylacetic acid, gained prominence in fields like plant biology for its hormonal and antimicrobial activities. nih.gov This broader interest in phenyl-containing acids likely spurred investigations into more complex structures like phenylcyclopentanecarboxylic acids. The development of solid-phase synthesis techniques has further enabled the creation of libraries of related compounds, including isoxazole (B147169) and isoxazoline (B3343090) derivatives prepared from 1-phenyl-1-cyclopentanecarboxylic acid, facilitating broader screening for biological activity. chemicalbook.com
Significance of Cyclopentanecarboxylic Acid Scaffolds in Organic and Medicinal Chemistry
The cyclopentanecarboxylic acid scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov Its significance stems from the conformational rigidity of the cyclopentane ring, which can help in positioning functional groups in a specific orientation for optimal interaction with biological targets. nih.gov This often leads to improved potency and selectivity of drug candidates. nih.gov
The versatility of the cyclopentanecarboxylic acid scaffold allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.gov This adaptability has made it a valuable component in the design of novel therapeutics across different disease areas. jmchemsci.com
Detailed Research Findings on Cyclopentanecarboxylic Acid Scaffolds:
| Scaffold Application | Target | Therapeutic Area | Key Findings | Reference |
| Pain Management | NaV1.7 Voltage-Gated Sodium Channel | Analgesia | Replacement of a proline warhead with a cyclopentane carboxylic acid significantly boosted potency and led to the discovery of potent and selective inhibitors. | nih.gov |
| Cancer Therapy | Not specified | Oncology | Proline-based diketopiperazines, a type of cyclic dipeptide scaffold, have emerged as biologically pre-validated platforms for drug discovery in cancer. | nih.gov |
| Drug Delivery | Various | General | Cyclotides, which are ultra-stable peptides, can be used as frameworks to stabilize bioactive peptide sequences, improving their drug-like properties. | nih.gov |
| Inflammation and Obesity | TBK1 and IKKε Kinases | Metabolic Disease | Derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid have shown potential as inhibitors of inflammatory kinases. | nih.gov |
| Cancer Therapy | CYP26A1 (Retinoic Acid 4-Hydroxylase) | Oncology | 3-Aryl carboxamido propanoic acid derivatives have been developed as small molecule inhibitors of an enzyme involved in cancer cell proliferation. | nih.gov |
These examples underscore the broad utility of the cyclopentanecarboxylic acid scaffold in the development of new medicines. The ability to create diverse libraries of compounds based on this core structure continues to drive innovation in drug discovery. jmchemsci.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOLSKRVZNXDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605012 | |
| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91495-75-9 | |
| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Phenylcyclopentanecarboxylic Acid and Its Derivatives
Classical and Established Synthetic Routes
The construction of the 3-phenylcyclopentanecarboxylic acid scaffold has been approached through several well-established chemical transformations. These methods often involve sequential bond-forming and functional group manipulation steps.
Alkylation and Hydrolysis-Based Syntheses
A common strategy for the synthesis of carboxylic acids involves the hydrolysis of nitriles or esters. libretexts.orgyoutube.com In the context of this compound, this would typically involve the generation of a cyclopentane (B165970) ring already bearing the phenyl group and a nitrile or ester functionality, which is then converted to the desired carboxylic acid. The hydrolysis can be catalyzed by either acid or base. libretexts.orgyoutube.com
Another approach involves the carboxylation of an organometallic intermediate. This two-step process begins with an organic halogen compound which is transformed into a nucleophilic metal derivative. This derivative then reacts with carbon dioxide, an electrophile, to form a salt of the carboxylic acid, which is subsequently protonated to yield the final product. libretexts.org
Cyclization Reactions in Phenylcyclopentanecarboxylic Acid Formation
Cyclization reactions represent a powerful tool for the construction of the cyclopentane ring system. Various strategies have been employed, including those that form the five-membered ring through intramolecular bond formation. For instance, the Nazarov cyclization, a Lewis or Brønsted acid-catalyzed reaction of divinyl ketones, can lead to cyclopentenone derivatives which can be further functionalized. baranlab.org
Additionally, three-component cascade reactions involving cyclic ketones, aryl amines, and benzoylmethylene malonates have been developed to access tetrahydroindoles, which can be precursors to functionalized cyclopentane systems. nih.gov These reactions often proceed through cooperative enamine-Brønsted acid catalysis. nih.gov
| Reaction Type | Key Features |
| Nazarov Cyclization | Catalyzed by Lewis or Brønsted acids; forms cyclopentenones from divinyl ketones. baranlab.org |
| Three-Component Cascade | Utilizes cyclic ketones, aryl amines, and malonates; often catalyzed by enamine and Brønsted acids. nih.gov |
Oxidative Ring Contraction Strategies
Oxidative ring contraction provides an alternative pathway to cyclopentane derivatives from larger ring systems. For example, the oxidative contraction of α-formyl ketones, promoted by hydrogen peroxide, can yield chiral cyclic ketones. nih.gov This transformation is particularly useful in natural product synthesis and can favor the formation of the ring-contracted product over ring-opening byproducts. nih.gov The mechanism of this reaction has been studied using DFT calculations, which have highlighted the importance of the solvent effect and the steric and electronic properties of substituents in determining the reaction's chemoselectivity. nih.gov
A different approach involves the application of a ring contraction to prepare cyclopentane derivatives from cyclohexane (B81311) compounds. One such method involves the reaction of a cyclohexane diazoketone with an amine to form the corresponding cyclopentane acid amide. google.com
Oxidative Cleavage of Alkenes to Carboxylic Acids
The oxidative cleavage of carbon-carbon double bonds in alkenes is a fundamental transformation in organic synthesis that can lead to the formation of carboxylic acids. libretexts.orgyoutube.commasterorganicchemistry.com Ozonolysis is a prominent method where an alkene is treated with ozone, followed by a workup. libretexts.orglibretexts.org An oxidative workup, often using hydrogen peroxide, will convert any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com This method is effective for cleaving cyclic alkenes to produce linear compounds with carboxylic acid termini. masterorganicchemistry.com
Potassium permanganate (B83412) (KMnO4) under harsh conditions (hot, concentrated) can also be used for the oxidative cleavage of alkenes, directly yielding ketones and/or carboxylic acids. youtube.comlibretexts.org Another two-step method involves the initial syn-dihydroxylation of the alkene, followed by cleavage of the resulting diol with an oxidizing agent like periodic acid (HIO4). libretexts.org
| Reagent | Conditions | Products |
| Ozone (O₃) | Followed by oxidative workup (e.g., H₂O₂) | Ketones and/or Carboxylic Acids masterorganicchemistry.com |
| Potassium Permanganate (KMnO₄) | Hot, concentrated | Ketones and/or Carboxylic Acids youtube.comlibretexts.org |
| Osmium Tetroxide (OsO₄) or cold, dilute KMnO₄ followed by Periodic Acid (HIO₄) | Two-step process | Ketones and/or Aldehydes (gentle cleavage) libretexts.org |
Stereoselective Synthesis of this compound Isomers and Analogues
The presence of multiple stereocenters in this compound necessitates the development of stereoselective synthetic methods to access specific isomers.
Diastereoselective and Enantioselective Approaches
The synthesis of specific diastereomers and enantiomers of this compound and its analogs often relies on asymmetric catalysis or the use of chiral auxiliaries. For instance, the enantioselective preparation of (2S,3R)-3-phenylpipecolic acid, a constrained analog of phenylalanine, has been achieved using an Evans chiral auxiliary, (4S)-4-benzyl-1,3-oxazolidin-2-one. nih.gov This approach allows for the stereochemical control at both the C2 and C3 positions. nih.gov
Asymmetric transfer hydrogenation of β-ketoesters using Ru(II) complexes is another powerful method for producing chiral 3-aryl-3-hydroxypropanoic esters, which can serve as precursors to chiral this compound derivatives. irb.hr The enantioselectivity of this reaction can be tuned by varying the catalyst and ligand. irb.hr
Diastereoselective synthesis has also been employed to create specific isomers of related cyclic systems. For example, the synthesis of new zwitterionic bicyclic lactams has been achieved with high diastereoselectivity through an intramolecular non-classical Corey–Chaykovsky ring-closing reaction. nih.gov These lactams can then be converted to stereocontrolled 4-hydroxy piperidine (B6355638) and pipecolic acid derivatives. nih.gov Similarly, the diastereoselective synthesis of 4,5-difluoropipecolic acids has been accomplished, demonstrating that different diastereoisomers can preferentially adopt different ring conformations. rsc.org
| Method | Key Feature | Application |
| Evans Chiral Auxiliary | Induces stereochemistry at multiple centers. | Enantioselective synthesis of (2S,3R)-3-phenylpipecolic acid. nih.gov |
| Asymmetric Transfer Hydrogenation | Utilizes Ru(II) complexes to produce chiral alcohols. | Synthesis of chiral 3-aryl-3-hydroxypropanoic esters. irb.hr |
| Corey–Chaykovsky Ring-Closing | Intramolecular reaction with high diastereoselectivity. | Synthesis of zwitterionic bicyclic lactams for piperidine derivatives. nih.gov |
Chiral Auxiliary and Catalyst-Controlled Syntheses
The asymmetric synthesis of this compound derivatives often employs chiral auxiliaries or catalysts to control stereochemistry. These methods are essential for obtaining enantiomerically pure compounds, which is critical for their potential biological applications.
One approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. For instance, an achiral substrate can be converted into a chiral product with the assistance of a chiral auxiliary. youtube.com
Catalyst-controlled synthesis represents another powerful strategy. In this approach, a chiral catalyst, often a metal complex with a chiral ligand, is used in substoichiometric amounts to induce enantioselectivity. Rhodium(II)-catalyzed asymmetric three-component cascade reactions have been developed for the synthesis of chiral 1,3-dioxoles. nih.gov In these reactions, the enantioselectivity is governed by the chiral carboxylate ligands on the rhodium catalyst, which create a chiral environment for the key bond-forming steps. nih.gov
Furthermore, catalyst-controlled site-selective C-H functionalization has been demonstrated in related heterocyclic systems, showcasing the ability of catalysts to direct reactions to specific positions on a molecule. nih.gov For example, the choice between a Rh(I)/Ag(I) or an Ir(III)/Ag(I) catalyst system can dictate the position of functionalization on an indole (B1671886) ring. nih.gov While not directly applied to this compound in the provided context, these principles of catalyst control are broadly applicable in synthetic organic chemistry for achieving high levels of selectivity.
The following table summarizes key aspects of these synthetic strategies:
| Synthetic Strategy | Key Feature | Example Application (Conceptual) |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Attachment of a chiral auxiliary to a cyclopentene (B43876) precursor to guide the stereoselective introduction of the phenyl group. |
| Catalyst-Controlled | Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity. | A chiral rhodium catalyst used in a cyclization reaction to form the cyclopentane ring with a specific stereochemistry. |
Synthesis of Phenylcyclopentanecarboxylic Acid Amino Acid Analogues
The synthesis of amino acid analogues of this compound involves the introduction of an amino group, creating a chiral center and mimicking the structure of natural amino acids. These analogues are of interest for their potential to be incorporated into peptides or to act as enzyme inhibitors.
A common strategy for synthesizing α-amino acids is the Strecker synthesis. This method typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) (or an ammonium (B1175870) salt) and a cyanide source, such as potassium cyanide. khanacademy.orgyoutube.com The resulting α-aminonitrile is then hydrolyzed to afford the α-amino acid. khanacademy.org To synthesize a this compound amino acid analogue, a ketone precursor, 3-phenylcyclopentanone, could theoretically be used as the starting material.
Another established method for amino acid synthesis is the Gabriel synthesis. youtube.com This route utilizes potassium phthalimide (B116566) to introduce the amino group. The process generally involves the alkylation of potassium phthalimide with a suitable halo-ester, followed by hydrolysis to release the primary amine.
A process for preparing (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid has been detailed, starting from ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one). google.com This multi-step synthesis highlights the complexity involved in creating functionalized cyclopentane amino acid derivatives. google.com
The table below outlines conceptual steps for the synthesis of amino acid analogues based on established methods:
| Synthetic Method | Starting Materials (Conceptual) | Key Steps (Conceptual) |
| Strecker Synthesis | 3-Phenylcyclopentanone, Ammonia, Potassium Cyanide | 1. Formation of an imine. 2. Nucleophilic attack by cyanide to form an α-aminonitrile. 3. Hydrolysis of the nitrile to a carboxylic acid. |
| Gabriel Synthesis | A bromo-derivative of 3-phenylcyclopentanecarboxylate, Potassium Phthalimide | 1. N-alkylation of phthalimide. 2. Hydrolysis or hydrazinolysis to release the amino group. |
Synthesis of Functionalized this compound Derivatives
The core structure of this compound can be further modified to introduce a wide range of functional groups, leading to a diverse library of compounds with potentially new properties.
Strategies for Introducing Diverse Substituents onto the Core Structure
Various synthetic strategies can be employed to introduce substituents at different positions of the this compound scaffold. The phenyl ring, the cyclopentane ring, and the carboxylic acid group all offer opportunities for chemical modification.
For instance, electrophilic aromatic substitution reactions could be used to introduce substituents onto the phenyl ring. The nature and position of these substituents can significantly influence the electronic properties and biological activity of the molecule. In a study on 2-phenyl-4-quinolone-3-carboxylic acid derivatives, it was found that a meta-fluoro substituent on the 2-phenyl group resulted in the highest in vitro anticancer activity. nih.gov
Functionalization of the cyclopentane ring can be more challenging and may require multi-step sequences. One patented process for a related cyclopentane derivative involves the conversion of a cyclopentene carboxylate through a series of steps including the introduction of amino and hydroxyl groups, followed by oxidation. google.com
The carboxylic acid group itself can be used as a handle for further derivatization, as will be discussed in the next section.
Preparation of Acylals and other Ester Derivatives
The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives, most notably esters. Esterification is a common transformation in organic synthesis, often carried out to modify a compound's solubility, stability, or biological activity.
The Fischer esterification is a classic method for preparing esters, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. libretexts.orgkhanacademy.org This reaction is reversible, and to drive it to completion, the water formed during the reaction is often removed. libretexts.org For smaller esters, the product can sometimes be distilled off as it is formed. libretexts.org
Alternatively, more reactive derivatives of the carboxylic acid, such as acyl chlorides or acid anhydrides, can be used to form esters. khanacademy.orgyoutube.com These reactions are generally faster and not reversible. Acid anhydrides can react with alcohols, often with gentle warming, to produce the corresponding ester and a carboxylic acid byproduct. libretexts.org
The following table provides a summary of common esterification methods:
| Method | Reagents | Conditions |
| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄) | Heating, often with removal of water. libretexts.org |
| From Acyl Chlorides | Acyl chloride, Alcohol | Typically rapid, may be done at room temperature. |
| From Acid Anhydrides | Acid anhydride, Alcohol | Often requires warming. libretexts.org |
Mechanistic Investigations of Reactions Involving 3 Phenylcyclopentanecarboxylic Acid Scaffolds
Elucidation of Reaction Mechanisms in Synthesis
The synthesis and functionalization of molecules based on the 3-phenylcyclopentanecarboxylic acid core involve a variety of reaction types. The elucidation of their underlying mechanisms is fundamental to controlling reaction outcomes and improving efficiency.
Mechanistic Pathways of Catalytic Oxidations and Rearrangements
While specific studies on the catalytic oxidation of this compound are not extensively documented, the oxidation of the constituent phenyl and cyclopentane (B165970) rings can be understood through analogous systems. For instance, the conversion of a phenyl group to a carboxylic acid has been achieved using a Co(II)-Oxone catalytic system. rsc.org The proposed mechanism for such a transformation would likely involve the generation of highly reactive sulfate (B86663) radicals from Oxone, initiated by Co(II). These radicals can then attack the phenyl ring, leading to a series of oxidative steps that ultimately cleave the aromatic ring and form a carboxylic acid.
In a hypothetical oxidation of the cyclopentane ring of this compound, the mechanism would likely follow a radical chain process, particularly at the benzylic position, which is activated by the adjacent phenyl group. The general mechanism for alkane oxidation involves initiation, propagation, and termination steps. researchgate.net A catalyst, such as a transition metal complex, can facilitate the generation of an initial radical, which then abstracts a hydrogen atom from the cyclopentane ring to form a cyclopentyl radical. This radical can then react with an oxidant (e.g., oxygen) to form a hydroperoxide, which can be further transformed into alcohols, ketones, or other oxidized products. The general mechanism for chromic acid oxidation of a secondary alcohol to a ketone, a potential transformation on the cyclopentane ring if a hydroxyl group were present, involves the formation of a chromate (B82759) ester followed by an E2-like elimination of the protonated chromate ester. youtube.com
Intramolecular Cyclizations and Related Transformations
The carboxylic acid moiety of this compound can participate in intramolecular cyclization reactions, particularly if another functional group is present on the cyclopentane ring. A common example is the formation of a lactone (a cyclic ester) through the reaction of the carboxylic acid with a hydroxyl group. The mechanism of intramolecular lactonization of a delta-hydroxy acid, which is structurally analogous to a hydroxylated derivative of this compound, proceeds via several key steps. youtube.com Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, activating the carbonyl carbon towards nucleophilic attack by the hydroxyl group. This is followed by proton transfer and the elimination of a water molecule to form the cyclic lactone. youtube.com
Another potential intramolecular cyclization involves the phenyl group, particularly under acidic conditions. In a process analogous to the acid-catalyzed cyclization of cannabidiol, the phenyl group of a suitably functionalized this compound derivative could act as a nucleophile. nih.gov Protonation of a double bond or other electrophilic site on the cyclopentane ring could generate a carbocation, which is then attacked by the electron-rich phenyl ring, leading to the formation of a new ring system. The regioselectivity of such a cyclization would be governed by the stability of the intermediate carbocation and the steric accessibility of the phenyl ring.
Radical-Mediated Reaction Pathways in Phenylcyclopentane Systems
The carboxylic acid group of this compound can be a precursor to acyl radicals under photoredox catalysis conditions. nih.gov In a representative transformation, the carboxylic acid can be converted into a mixed anhydride, which then undergoes single-electron reduction by an excited photocatalyst (e.g., an iridium complex) to generate a radical anion. nih.gov This intermediate fragments to release carbon dioxide and the desired acyl radical. nih.gov This acyl radical can then participate in various carbon-carbon bond-forming reactions.
A well-established radical reaction of carboxylic acids is the Barton decarboxylation, which provides a method for removing the carboxylic acid group. libretexts.org This reaction involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes a radical chain reaction initiated by a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a chain-propagating agent such as tributyltin hydride. libretexts.orgnumberanalytics.com The tributyltin radical adds to the thiocarbonyl group of the ester, leading to fragmentation that releases a pyridine (B92270) radical, carbon dioxide, and the alkyl radical derived from the cyclopentane ring. This alkyl radical is then quenched by abstracting a hydrogen atom from the tributyltin hydride, propagating the radical chain. libretexts.org
The general steps in a radical chain reaction are initiation, propagation, and termination. numberanalytics.com
Initiation: The formation of initial radicals, often through the thermal decomposition of an initiator like AIBN. numberanalytics.com
Propagation: A series of steps where a radical reacts to form a new radical, continuing the chain. numberanalytics.com
Termination: The destruction of radicals, typically through combination or disproportionation, which ends the chain reaction. numberanalytics.com
Role of Catalysts in Reaction Selectivity and Efficiency
Catalysts play a pivotal role in directing the selectivity and enhancing the efficiency of reactions involving the this compound scaffold. The choice of catalyst can determine which of several possible reaction pathways is favored.
In catalytic oxidations, the catalyst not only accelerates the reaction but also controls its selectivity. For example, in the aerobic oxidation of cyclohexene, a related cycloalkane, different metal-based catalysts can lead to different oxidation products. researchgate.net The surface properties of a heterogeneous catalyst, such as the nature of the active metal species (e.g., CoO and Co3O4), can significantly influence the product distribution. researchgate.net
In the context of intramolecular cyclizations, the catalyst's nature can be the deciding factor between different cyclization modes. For instance, in three-component reactions that can lead to different cyclic products, the choice of N-heterocyclic carbene (NHC) catalyst can switch the reaction pathway from an intramolecular to an intermolecular process, resulting in completely different molecular architectures. researchgate.netmdpi.com The steric and electronic properties of the NHC catalyst influence the formation and reactivity of key intermediates, thereby dictating the final product. researchgate.netmdpi.com
For radical reactions, catalysts, particularly photocatalysts, are instrumental in generating the initial radicals under mild conditions. nih.gov The redox potential of the photocatalyst is a critical parameter that determines its ability to engage in single-electron transfer with the substrate or a precursor. nih.gov Furthermore, in reactions involving both radical steps and other transformations, bifunctional catalysts can be employed. For example, a catalyst with both hydrogenation sites and acidic sites can be designed to perform a cascade reaction, such as the conversion of furfural (B47365) to cyclopentanone (B42830), where each type of site catalyzes a specific step in the sequence. rsc.org The balance and activity of these different catalytic sites are crucial for achieving high selectivity towards the desired product. rsc.org
The following table provides illustrative examples of how catalysts influence selectivity in related systems.
| Catalyst System | Reactants | Major Product(s) | Role of Catalyst in Selectivity | Reference |
| Co(II)-Oxone | Substituted Phenyl Groups | Carboxylic Acids | Generates sulfate radicals for aromatic ring oxidation. | rsc.org |
| N-heterocyclic Carbene (NHC) B | Aldehydes, Benzofuran-3-ones | Spirobenzofuran-3-one derivatives | Controls the domino reaction pathway, favoring a specific cyclization. | researchgate.netmdpi.com |
| Phosphorus-modified Ni/Al2O3 | Furfural | Cyclopentanone | Provides both hydrogenation and acidic sites for a cascade reaction, with tailored activity to favor the desired product. | rsc.org |
| fac-Ir(ppy)3 (photocatalyst) | Carboxylic Acids, Olefins | Acylarylated products | Mediates single-electron transfer to generate acyl radicals under mild, visible-light conditions. | nih.gov |
Computational Chemical Studies on 3 Phenylcyclopentanecarboxylic Acid
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling are foundational tools in computational chemistry, providing a detailed view of molecules at the atomic and electronic levels. These methods are instrumental in predicting the behavior and properties of chemical compounds.
Density Functional Theory (DFT) Analyses of Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about a molecule's geometry, vibrational frequencies, and electronic properties.
While specific DFT analyses for 3-Phenylcyclopentanecarboxylic acid are not readily found, a study on its isomer, 1-phenylcyclopentane carboxylic acid (1PCPCA), demonstrates the utility of this approach. researchgate.net In that study, the B3LYP method with a 6-311++G(d,p) basis set was employed to optimize the molecular structure and calculate vibrational wavenumbers. researchgate.net The calculated values were then compared with experimental results from FT-IR and FT-Raman spectroscopy, showing good agreement. researchgate.net Such a study, if performed on this compound, would allow for a detailed understanding of its electronic distribution and the energies of its molecular orbitals.
Table 1: Illustrative DFT Data for 1-phenylcyclopentane carboxylic acid (1PCPCA) (Note: This data is for the isomer 1-phenylcyclopentane carboxylic acid and is presented here for illustrative purposes.)
| Parameter | Method | Basis Set | Calculated Value | Experimental Value |
| OH Stretching | B3LYP | 6-311++G(d,p) | 3569 cm⁻¹ | 3425 cm⁻¹ |
| C=O Stretching | B3LYP | 6-311++G(d,p) | 1756 cm⁻¹ | 1708 cm⁻¹ |
| C-H Stretching (Aromatic) | B3LYP | 6-311++G(d,p) | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ |
Source: Adapted from a study on 1-phenylcyclopentane carboxylic acid. researchgate.net
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The cyclopentane (B165970) ring in this compound is not planar and can adopt several puckered conformations, such as the "envelope" and "twist" forms, to relieve ring strain. libretexts.org
A thorough conformational analysis of this compound would involve systematically exploring its potential energy surface to identify the most stable conformers. This is typically achieved by rotating the rotatable bonds (the C-C bond connecting the phenyl and cyclopentyl groups, and the C-C bond connecting the carboxyl group to the ring) and calculating the energy of each resulting conformation. The results would reveal the preferred three-dimensional structure of the molecule and the energy barriers between different conformations. This information is crucial for understanding its interactions with other molecules.
Predictive Modeling and Structure-Reactivity Relationships
Predictive modeling in chemistry aims to forecast the properties and behavior of molecules based on their structure. This is particularly useful in drug discovery and materials science for screening large numbers of compounds without the need for extensive experimental work.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. mdpi.com A QSAR model is a mathematical equation that relates one or more molecular descriptors (numerical representations of molecular properties) to the activity of the compounds.
To develop a QSAR model for the chemical reactivity of this compound and its analogs, one would need a dataset of compounds with experimentally measured reactivity data. nih.gov Molecular descriptors for these compounds would then be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be used to build the model. researchgate.net Such a model could then be used to predict the reactivity of new, untested compounds in the same class. No specific QSAR studies for this compound have been identified in the literature.
Molecular Docking for Investigating Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor). mdpi.com
In the context of this compound, molecular docking could be used to investigate its potential interactions with biological targets, such as enzymes or receptors. The study on its isomer, 1-phenylcyclopentane carboxylic acid, utilized molecular docking to investigate its binding to the human enzyme steroidogenic type 3SL2. researchgate.net A similar approach for this compound would involve obtaining the 3D structure of a target protein and then using a docking program to predict the most likely binding pose and estimate the binding affinity.
Table 2: Illustrative Molecular Docking Results for 1-phenylcyclopentane carboxylic acid (1PCPCA) (Note: This data is for the isomer 1-phenylcyclopentane carboxylic acid and is presented here for illustrative purposes.)
| Target Protein | Docking Score (kcal/mol) | Interacting Residues |
| Steroidogenic Type 3SL2 | -7.2 | HIS373, SER128, ASN103 |
Source: Adapted from a study on 1-phenylcyclopentane carboxylic acid. researchgate.net
Simulation of Reaction Pathways and Transition States
Computational chemistry can also be used to model the course of a chemical reaction, providing detailed information about the reaction mechanism, intermediates, and transition states. This is achieved by mapping out the potential energy surface of the reacting system.
For a reaction involving this compound, computational methods could be used to identify the lowest energy pathway from reactants to products. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Techniques such as DFT can be employed to calculate the geometries and energies of the reactants, products, intermediates, and transition states. researchgate.net Currently, there are no published studies that have simulated reaction pathways for this compound.
Advanced Spectroscopic Characterization of 3 Phenylcyclopentanecarboxylic Acid and Derivatives
Infrared (IR) and Raman Spectroscopy Investigations for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For carboxylic acids like 3-phenylcyclopentanecarboxylic acid, these techniques provide key information about the functional groups present.
Carboxylic acids exhibit a distinctive and very broad O–H stretching absorption in the IR spectrum, typically found between 2500 and 3300 cm⁻¹. pressbooks.pub The C=O stretching vibration of the carboxyl group is also a prominent feature, appearing in the range of 1710 to 1760 cm⁻¹. pressbooks.pubpressbooks.pub The exact position depends on whether the acid exists as a monomer or a hydrogen-bonded dimer, with dimers absorbing at a lower frequency (around 1710 cm⁻¹). pressbooks.pub Conjugation with a phenyl ring can lower the C=O stretching frequency. pressbooks.puboregonstate.edu
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch is typically observable. ias.ac.in The "carbonyl" frequency in carboxylic acids is generally lower than in aldehydes and ketones, appearing below 1670 cm⁻¹, a phenomenon attributed to polymerization through hydrogen bonding. ias.ac.in
In derivatives of carboxylic acids, the C=O stretching frequency is a key diagnostic marker. oregonstate.edu For instance, acid chlorides show a C=O stretch between 1790-1815 cm⁻¹, while esters absorb in the 1735-1750 cm⁻¹ range. oregonstate.edu
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies. nih.govchemrxiv.orgresearchgate.net These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
¹H NMR Spectroscopy: The proton of the carboxylic acid group (–COOH) is highly characteristic, typically appearing as a broad singlet far downfield in the ¹H NMR spectrum, around 10-13 ppm. pressbooks.pubprinceton.edulibretexts.org This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org The chemical shift of this proton can be influenced by concentration and the solvent due to variations in hydrogen bonding. pressbooks.pub Protons on the carbon atom adjacent to the carboxylic acid typically resonate in the 2-3 ppm region. libretexts.org For this compound, the protons of the phenyl group would be expected in the aromatic region, typically between 7-8 ppm.
¹³C NMR Spectroscopy: In ¹³C NMR spectroscopy, the carbonyl carbon of a carboxylic acid is a key indicator, absorbing in the range of 165 to 185 ppm. pressbooks.publibretexts.org Saturated aliphatic acids tend to appear towards the downfield end of this range, while aromatic and α,β-unsaturated acids are found more upfield. pressbooks.pub The carbons of the cyclopentane (B165970) ring would be expected in the aliphatic region, while the phenyl carbons would appear in the aromatic region (typically 125-150 ppm). For comparison, the nitrile carbon in derivatives absorbs between 115 and 130 δ. pressbooks.pub
Data from ¹³C NMR spectra for related compounds can provide a reference for the expected chemical shifts in this compound. For example, in cyclohexanecarboxylic acid, the carboxyl carbon appears at a distinct chemical shift. hmdb.ca Similarly, the spectrum of 1-phenylcyclopentanecarboxylic acid shows characteristic peaks for the phenyl and cyclopentyl carbons. chemicalbook.com
Mass Spectrometry (MS) Applications in Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For carboxylic acids, the molecular ion peak (M⁺) may be weak or even absent in the mass spectrum. youtube.com Common fragmentation patterns for short-chain carboxylic acids include the loss of an –OH group (M-17) and the loss of a –COOH group (M-45). libretexts.orglibretexts.org
In the case of this compound (C₁₂H₁₄O₂), the molecular weight is approximately 190.24 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak at m/z 190. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the cyclopentane ring. The presence of the stable phenyl group would likely lead to fragments containing this moiety. For instance, a fragment corresponding to the phenylcyclopentyl cation could be observed. The McLafferty rearrangement is a common fragmentation pathway for carboxylic acids with a sufficiently long alkyl chain, which could also occur in derivatives of this compound. youtube.comlibretexts.orgyoutube.com
Integration of Spectroscopic Techniques with Computational Data for Comprehensive Analysis
A comprehensive structural analysis of this compound and its derivatives is best achieved by integrating data from various spectroscopic techniques with computational methods. nih.govresearchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict spectroscopic properties. chemrxiv.orgnih.govmdpi.com For example, DFT calculations can provide theoretical vibrational frequencies for IR and Raman spectra, which can then be compared with experimental data to confirm assignments of vibrational modes. researchgate.netnih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to aid in the assignment of protons and carbons. nih.gov
The combination of experimental data from IR, Raman, NMR, and MS with theoretical calculations provides a powerful and synergistic approach to the detailed characterization of molecular structures. nih.govresearchgate.net This integrated approach allows for a more confident and complete elucidation of the structure and properties of this compound and its derivatives.
Applications and Role in Broader Organic Synthesis
Utilization as Key Intermediates in the Synthesis of Complex Organic Molecules
3-Phenylcyclopentanecarboxylic acid and its structural analogs serve as crucial intermediates in the creation of complex organic molecules. ontosight.ai Their utility stems from the presence of a modifiable carboxylic acid group and a cyclopentane (B165970) ring that can be functionalized further. Chemists utilize this compound as a foundational piece for constructing intricate molecular architectures. ontosight.ai For instance, polyfunctional cyclopentane derivatives are sought-after precursors for synthesizing complex target molecules like radialenes, which are cyclic hydrocarbons composed of cross-conjugated double bonds. beilstein-journals.org The synthesis of such complex structures often involves starting with a substrate that already contains the core five-membered carbocycle, which can then undergo a series of reactions, such as eliminations, to achieve the final product. beilstein-journals.org The general use of cyclopentanecarboxylic acids as building blocks in the synthesis of various drug candidates further underscores their importance as intermediates in pharmaceutical chemistry. ontosight.aiontosight.ai
Building Blocks for Novel Chemical Scaffold Construction
In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The 3-phenylcoumarin (B1362560) scaffold is one such example, highlighting the value of specific structural motifs in drug discovery. mdpi.com Similarly, this compound functions as a valuable building block for the construction of new chemical scaffolds. ontosight.ainih.gov The building block approach is a key strategy in creating extended solids and coordination compounds, where ligands like dicarboxylic acids are used to link metal ions. nih.gov
The three-dimensional nature of the cyclopentane ring is particularly significant. In modern drug design, there is a trend to "escape from flatland," moving away from planar aromatic structures towards more complex, sp³-rich molecules. researchgate.net The non-planar and conformationally restricted nature of the cyclopentane fragment makes it an attractive scaffold for developing small molecules with improved pharmacokinetic properties and novel biological activities. researchgate.net This allows for the creation of diverse and structurally rich chemical libraries essential for identifying new bioactive compounds. nih.gov
Precursors for Derivatives with Specific Chemical Reactivity and Transformations
The carboxylic acid functional group in this compound is a gateway to a vast array of chemical derivatives. ontosight.aiontosight.ainih.gov This group can be readily converted into other functional groups, allowing for a wide range of chemical transformations. libretexts.org A primary reaction is the conversion to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.orgyoutube.com This highly electrophilic intermediate can then be easily transformed into other derivatives such as esters, amides, and anhydrides through nucleophilic acyl substitution. libretexts.org
For example, 1-Phenyl-1-cyclopentanecarboxylic acid has been used as a precursor to prepare isoxazole (B147169) and isoxazoline (B3343090) derivatives, which are important heterocyclic compounds. chemicalbook.com The core scaffold can also be modified through reactions like the synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids, demonstrating how substituents can be introduced to tailor the molecule's properties. researchgate.net The oxidation of phenyl-substituted carboxylic acids can lead to cyclization reactions, forming new ring systems. rsc.org Furthermore, the carboxylic acid can be reduced to a primary alcohol using reagents like diborane (B8814927) (B₂H₆), providing another pathway for derivatization. libretexts.org Simple derivatives, such as the methyl ester of 3-phenyl-cyclopentanecarboxylic acid, are also synthesized for various research purposes. chemicalbook.com
Development and Validation of Analytical Methodologies for Detection and Quantification
The analysis of this compound and its derivatives relies on modern analytical techniques for separation, identification, and quantification. These methods are crucial for monitoring reaction progress, assessing product purity, and conducting pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of carboxylic acids. nih.gov Reverse-phase (RP) HPLC is commonly employed, where compounds are separated based on their hydrophobicity. sielc.com For instance, 1-Phenylcyclopentanecarboxylic acid can be effectively analyzed using an RP-HPLC method with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com This type of method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile acids like formic acid are used in the mobile phase instead of phosphoric acid. sielc.com
Different types of HPLC columns are utilized depending on the specific separation needs. These include traditional C18 columns, mixed-mode columns that combine reverse-phase and ion-exchange properties, and monolithic columns that allow for rapid separations. nih.govsielc.comhelixchrom.com To enhance detection sensitivity, especially for trace-level analysis, carboxylic acids can be derivatized with a fluorescent labelling reagent prior to HPLC analysis. For example, 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) reacts with carboxylic acids to form highly fluorescent esters, enabling detection at femtomole levels.
Table 1: Examples of HPLC Methods for Carboxylic Acid Analysis
| Analyte Class | Column Type | Mobile Phase Components | Detection Method | Source |
| 1-Phenylcyclopentanecarboxylic acid | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |
| Aromatic Hydrocarbon Metabolites (e.g., Mandelic Acid) | Chromolith Performance RP/18e (Monolithic) | Not specified in detail | UV | nih.gov |
| Fatty Acids | ODS (Octadecylsilane) | Isocratic system | Fluorescence (after derivatization) | |
| Phthalic Acid Isomers | Amaze HA (Mixed-Mode) | Acetonitrile, Water, Ammonium (B1175870) Acetate | UV | helixchrom.com |
| Tricarboxylic Acid (TCA) Cycle Acids | Acquity UPLC HSS-T3 | Water, Methanol (gradient with formic acid) | LC-MS/MS (after derivatization) | slu.se |
Spectroscopic methods are indispensable for both the structural elucidation and quantification of this compound and its derivatives. Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. nih.gov Infrared (IR) spectroscopy is also used to identify characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid. nih.gov
For quantitative analysis, spectroscopy is most often used as the detection method following chromatographic separation. In HPLC, a UV-Vis spectrophotometer is a common detector, quantifying the analyte based on its absorption of UV light. nih.gov For enhanced sensitivity and selectivity, fluorescence spectroscopy is used, particularly after the analyte has been tagged with a fluorescent label. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides very high sensitivity and specificity, allowing for the accurate quantification of carboxylic acids, even in complex biological matrices like human plasma. slu.se This is often achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. slu.se
Future Research Trajectories in 3 Phenylcyclopentanecarboxylic Acid Chemistry
Innovations in Green and Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability is driving a shift towards greener synthetic processes. For 3-phenylcyclopentanecarboxylic acid, future research will likely prioritize the development of routes that minimize environmental impact by adhering to the principles of green chemistry. nih.gov This involves exploring novel catalysts, alternative reaction media, and more efficient chemical transformations.
Key research directions include:
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes or whole-cell systems offers a promising avenue for the synthesis of this compound and its precursors. Biocatalytic methods can offer high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. acs.org Future work could focus on identifying or engineering enzymes for key bond-forming reactions in the synthetic pathway. Integrating biocatalysis with traditional chemical catalysis could lead to highly efficient and sustainable processes. lu.se
Development of Ecocatalysts: Research into new generations of "ecocatalysts," derived from renewable and biocompatible sources, presents a significant opportunity. nih.gov For instance, catalysts based on abundant metals or prepared from biomass could replace more hazardous or precious metal catalysts currently used in organic synthesis. nih.gov
Continuous Flow Chemistry: Shifting from batch production to continuous flow processes can significantly enhance safety, efficiency, and scalability while reducing waste. acs.org Future studies could aim to adapt existing syntheses of this compound to flow systems, allowing for better control over reaction parameters and easier purification. unibo.it
Use of Greener Solvents: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. Research will likely explore the use of water, supercritical fluids, or bio-based solvents for the synthesis of this compound.
Table 1: Potential Green and Sustainable Approaches for this compound Synthesis
| Strategy | Description | Potential Advantages |
|---|---|---|
| Biocatalysis | Use of enzymes or microorganisms to catalyze specific synthetic steps. | High selectivity (enantio- and regioselectivity), mild reaction conditions (lower energy consumption), reduced byproducts. acs.org |
| Ecocatalysis | Application of catalysts derived from natural or biosourced materials. | Use of renewable resources, lower toxicity compared to heavy metal catalysts, potential for novel reactivity. nih.gov |
| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than a single batch. | Improved heat and mass transfer, enhanced safety, easier automation and scale-up, reduced waste generation. acs.orgunibo.it |
| Alternative Solvents | Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or bio-derived solvents. | Reduced environmental pollution and health hazards, potential for improved reaction rates and simplified product recovery. |
Exploration of Novel Stereoselective Methodologies
The this compound molecule possesses two stereocenters, meaning it can exist as four distinct stereoisomers. As the biological activity of chiral molecules is often dependent on their specific stereochemistry, the ability to selectively synthesize a single desired isomer is of paramount importance. Future research will undoubtedly focus on developing and refining stereoselective synthetic methods.
Promising areas of investigation include:
Asymmetric Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations has emerged as a powerful tool in synthesis. Future work could involve developing organocatalytic Michael addition reactions to construct the cyclopentane (B165970) ring with high stereocontrol. rsc.org
Transition-Metal-Catalyzed Asymmetric Synthesis: Metal complexes featuring chiral ligands are highly effective for a wide range of asymmetric reactions. Rhodium-catalyzed asymmetric allylic arylation, for example, has been used for the kinetic resolution of related cyclic compounds, affording products with high enantiomeric excess. chemrxiv.org Adapting such methods could provide access to enantiopure intermediates for the synthesis of this compound.
Chiral Auxiliary and Substrate-Controlled Syntheses: Employing chiral auxiliaries or designing substrates that direct the stereochemical outcome of a reaction are established strategies. Research could focus on developing new, easily removable chiral auxiliaries or designing prochiral precursors that allow for predictable facial selectivity in key bond-forming steps. mdpi.com
Enzymatic Resolution: In addition to their use in synthesis, enzymes can be employed to selectively resolve racemic mixtures of this compound or its esters, providing access to enantiomerically pure forms.
Table 2: Comparison of Stereoselective Methodologies
| Methodology | General Principle | Potential Application to 3-PCCA Synthesis |
|---|---|---|
| Asymmetric Organocatalysis | A small chiral organic molecule catalyzes the reaction, inducing enantioselectivity. | Enantioselective conjugate additions to form the cyclopentane ring. rsc.org |
| Asymmetric Metal Catalysis | A metal center coordinated to a chiral ligand creates a chiral environment for the reaction. | Rh- or Pd-catalyzed cross-coupling or cyclization reactions to set stereocenters. chemrxiv.org |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. | Directing stereoselective alkylation or addition reactions on a cyclopentanone (B42830) precursor. mdpi.com |
| Kinetic Resolution | One enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. | Selective enzymatic hydrolysis of a racemic ester of 3-PCCA or asymmetric metal-catalyzed reactions. chemrxiv.org |
Advanced Mechanistic Insights through Integrated Experimental and Computational Studies
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The integration of experimental studies with high-level computational chemistry provides a powerful paradigm for elucidating complex reaction pathways, transition states, and the origins of selectivity.
Future research in this area will likely involve:
DFT (Density Functional Theory) Calculations: Computational modeling using DFT can be used to map out the energy landscapes of proposed reaction mechanisms for the synthesis of this compound. This can help identify rate-determining steps, predict the most likely reaction pathways, and explain observed stereochemical outcomes. elsevierpure.com
In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the detection of transient intermediates. This experimental data provides crucial validation for proposed computational models. mdpi.com
Kinetics and Isotope Effect Studies: Detailed kinetic analysis and the measurement of kinetic isotope effects can provide quantitative data about transition state structures, further refining the mechanistic picture.
Integrated Approaches: The most powerful insights are gained when computational predictions are directly tested and validated by targeted experiments. nih.gov For example, a computational model might predict that a specific ligand substituent will improve selectivity; this hypothesis can then be tested experimentally. nih.gov Such an integrated approach can accelerate the development of improved catalysts and reaction conditions for synthesizing this compound. researchgate.net
Design and Synthesis of New Chemical Scaffolds Based on the Phenylcyclopentanecarboxylic Acid Core
The this compound structure represents a versatile scaffold that can serve as a starting point for the creation of diverse and complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai Future research will focus on strategically modifying this core to generate libraries of novel compounds for biological screening and to build new functional materials.
Key strategies for scaffold elaboration include:
Combinatorial Chemistry and Library Synthesis: The carboxylic acid group is an ideal handle for derivatization. Parallel synthesis techniques can be used to react the core structure with a diverse range of amines or alcohols, rapidly generating large libraries of amides and esters. nih.gov These libraries can then be screened for biological activity against various targets.
Introduction of Conformational Constraints: Introducing additional rings or bulky substituents can create more rigid, conformationally constrained analogues. Such molecules are valuable as probes for studying protein-ligand interactions or as building blocks for creating highly organized supramolecular structures. nih.gov
Bioisosteric Replacement: The phenyl group or the cyclopentane ring could be replaced with other cyclic or heterocyclic systems to explore the structure-activity relationship (SAR) and improve properties like solubility or metabolic stability.
Development of Bifunctional Building Blocks: The presence of both a phenyl ring and a carboxylic acid allows the molecule to be used as a bifunctional linker in the synthesis of coordination polymers or other advanced materials. mdpi.com
Table 3: Potential New Scaffolds Derived from the this compound Core
| Scaffold Type | Description | Potential Applications |
|---|---|---|
| Amide/Ester Libraries | Derivatization of the carboxylic acid with a diverse set of amines/alcohols. | Drug discovery (screening for new bioactive compounds). nih.gov |
| Bicyclic Analogues | Fusion of another ring to the cyclopentane core. | Probes for biological receptors, conformationally restricted peptides. nih.gov |
| Heterocyclic Analogues | Replacement of the phenyl ring or carbons in the cyclopentane ring with heteroatoms (N, O, S). | Modulation of pharmacokinetic properties in medicinal chemistry. |
| Coordination Polymers | Use of the molecule as a linker to connect metal centers. | Development of new materials with catalytic, magnetic, or porous properties. mdpi.com |
Q & A
Q. What statistical approaches are appropriate for analyzing clustered data in pharmacological studies involving this compound?
- Methodological Answer : Use mixed-effects models to account for nested observations (e.g., repeated measurements across cell lines). Adjust for batch effects or inter-experimental variability using ANOVA or Bayesian hierarchical models. Validate findings with bootstrapping or sensitivity analyses to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
